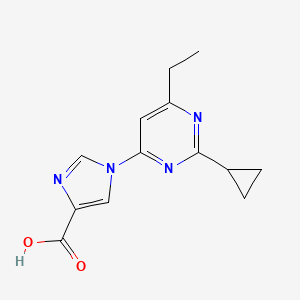![molecular formula C9H8ClN3O B11794759 3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11794759.png)
3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one: is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core with a chlorine atom at the 3-position and an ethyl group at the 1-position. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through a multicomponent reaction involving the condensation of appropriate starting materials such as 2-aminopyridine and a suitable diketone.
Ethylation: The ethyl group can be introduced at the 1-position through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrido[2,3-b]pyrazine derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrido[2,3-b]pyrazine derivatives.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in inhibiting specific enzymes and receptors, making it a candidate for therapeutic applications.
Medicine: The compound and its derivatives are investigated for their potential use in treating various diseases, including cancer and infectious diseases. Their ability to interact with biological targets makes them valuable in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular signaling pathways.
Comparison with Similar Compounds
1-Ethylpyrido[2,3-b]pyrazin-2(1H)-one: Lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.
3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
3-Bromo-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one:
Uniqueness: 3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one is unique due to the presence of both the chlorine and ethyl substituents, which impart specific chemical and biological properties. These substituents influence the compound’s reactivity, making it a versatile building block in synthetic chemistry and a valuable candidate in drug discovery and material science.
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-chloro-1-ethylpyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C9H8ClN3O/c1-2-13-6-4-3-5-11-8(6)12-7(10)9(13)14/h3-5H,2H2,1H3 |
InChI Key |
RPPLWBOHFFLHBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N=CC=C2)N=C(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794731.png)


![2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11794753.png)



